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molecular formula C10H13BrO2 B8537678 2-(2-Bromo-4-methoxy-phenyl)-propan-2-ol

2-(2-Bromo-4-methoxy-phenyl)-propan-2-ol

Cat. No. B8537678
M. Wt: 245.11 g/mol
InChI Key: PPWJOPXVWNSSND-UHFFFAOYSA-N
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Patent
US09440922B2

Procedure details

To the mixture of 1-(2-bromo-4-methoxyphenyl)-ethanone (300 mg) dissolved in THF solution (3 ml), MeMgBr (3 M THF solution, 0.52 ml) was added at 0° C. under nitrogen atmosphere. Then, the mixture was stirred at room temperature for 6 hrs. The reaction mixture was added with saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The organic layer was washed with saturated brine, and the residues obtained after concentration under reduced pressure were purified by silica gel column (ethyl acetate/hexane) to obtain the title compound (220 mg, 69%).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
0.52 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Four
Yield
69%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[CH:4][C:3]=1[C:10](=[O:12])[CH3:11].[CH3:13][Mg+].[Br-].[Cl-].[NH4+]>C1COCC1>[Br:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[CH:4][C:3]=1[C:10]([OH:12])([CH3:13])[CH3:11] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
BrC1=C(C=CC(=C1)OC)C(C)=O
Step Two
Name
Quantity
0.52 mL
Type
reactant
Smiles
C[Mg+].[Br-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Then, the mixture was stirred at room temperature for 6 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
CUSTOM
Type
CUSTOM
Details
the residues obtained
CONCENTRATION
Type
CONCENTRATION
Details
after concentration under reduced pressure
CUSTOM
Type
CUSTOM
Details
were purified by silica gel column (ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
BrC1=C(C=CC(=C1)OC)C(C)(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 220 mg
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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